molecular formula C16H15Cl3N2OS B591757 1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride CAS No. 61709-33-9

1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride

Cat. No. B591757
CAS RN: 61709-33-9
M. Wt: 389.719
InChI Key: CCCQSJHDZKYQKU-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride (hereafter referred to as 1-2-2,4-DCPTMI) is a synthetic compound used in scientific research applications. It is a derivative of the imidazole class of compounds and is a water-soluble crystalline solid. 1-2-2,4-DCPTMI has been studied for its potential applications in drug development, biochemistry, and physiology.

Scientific Research Applications

Antioxidant Capacity

Imidazole derivatives, particularly those with substituents that may influence their electron distribution, have been evaluated for their antioxidant properties. For example, the ABTS/PP decolorization assay is a method used to assess the antioxidant capacity of compounds, highlighting the potential of imidazole derivatives in acting as antioxidants through various reaction pathways, including the formation of coupling adducts with radical species (Ilyasov et al., 2020).

Antimicrobial Activities

The antimicrobial activities of imidazole derivatives have been extensively reviewed, noting their potential as raw materials in the pharmaceutical industry for manufacturing anti-fungal drugs. The structural flexibility of imidazole compounds allows for the synthesis of various derivatives with potent antimicrobial properties, suggesting that our compound could potentially serve similar functions ( ).

Antitumor Activity

Research on imidazole derivatives has also revealed their potential in antitumor applications. Derivatives such as bis(2-chloroethyl)amino derivatives of imidazole have shown activity in preclinical testing stages, suggesting that modifications to the imidazole ring can yield compounds with significant biological activities against tumors (Iradyan et al., 2009).

Chemical and Biological Synthesis

The synthesis and transformation of imidazole derivatives, including phosphorylated versions, have been explored for their chemical and biological properties. Such studies underscore the versatility of imidazole compounds in yielding derivatives with a wide range of biological activities, possibly including the compound (Abdurakhmanova et al., 2018).

properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2OS.ClH/c17-13-1-2-14(15(18)7-13)16(8-20-5-4-19-11-20)21-9-12-3-6-22-10-12;/h1-7,10-11,16H,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCQSJHDZKYQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=CSC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-C6G5idn5G6

CAS RN

61709-33-9
Record name 1-(2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl)-1H-imidazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061709339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(2,4-DICHLOROPHENYL)-2-(THIOPHEN-3-YLMETHOXY)ETHYL)-1H-IMIDAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6G5IDN5G6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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